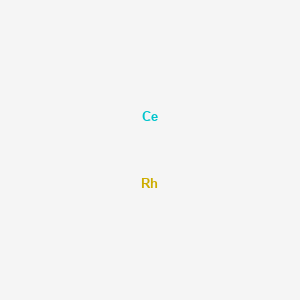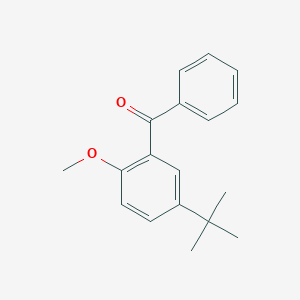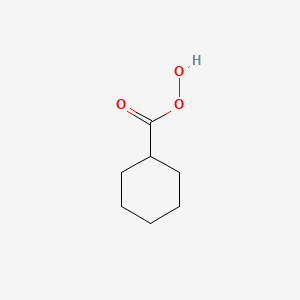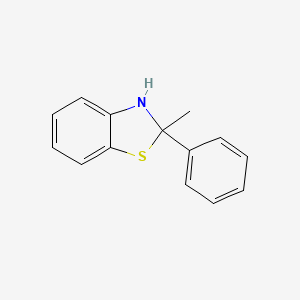
Cerium;rhodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium;rhodium is a compound formed by the combination of cerium and rhodium in a 1:1 ratio. Cerium is a rare-earth metal known for its versatile chemical properties, while rhodium is a transition metal renowned for its catalytic abilities. The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cerium;rhodium typically involves the reduction of cerium and rhodium salts. One common method is the co-precipitation technique, where cerium and rhodium salts are dissolved in a suitable solvent and then precipitated using a reducing agent. The precipitate is then filtered, washed, and calcined to obtain the desired compound.
Industrial Production Methods
In industrial settings, this compound can be produced through high-temperature reduction processes. This involves heating a mixture of cerium oxide and rhodium oxide in the presence of a reducing agent such as hydrogen gas. The reaction is carried out at elevated temperatures to ensure complete reduction and formation of the this compound compound.
Análisis De Reacciones Químicas
Types of Reactions
Cerium;rhodium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both cerium and rhodium.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the replacement of ligands or other groups attached to the cerium or rhodium atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of cerium oxide and rhodium oxide, while reduction reactions may yield metallic cerium and rhodium.
Aplicaciones Científicas De Investigación
Cerium;rhodium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its antimicrobial properties and potential use in wound healing and other therapeutic applications.
Industry: Utilized in the production of high-performance materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which cerium;rhodium exerts its effects is primarily through its catalytic properties. Cerium can switch between different oxidation states, facilitating redox reactions, while rhodium acts as a catalyst by providing active sites for chemical reactions. The combination of these properties allows this compound to effectively catalyze various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Cerium;platinum: Another compound combining cerium with a transition metal, known for its catalytic properties.
Cerium;palladium: Similar in its catalytic abilities and used in various industrial applications.
Cerium;nickel: Known for its magnetic properties and used in electronic applications.
Uniqueness
Cerium;rhodium stands out due to the unique combination of cerium’s redox capabilities and rhodium’s catalytic properties. This makes it particularly effective in catalyzing reactions that require both oxidation and reduction steps, providing a versatile tool for scientific and industrial applications.
Propiedades
Número CAS |
12157-69-6 |
|---|---|
Fórmula molecular |
CeRh |
Peso molecular |
243.021 g/mol |
Nombre IUPAC |
cerium;rhodium |
InChI |
InChI=1S/Ce.Rh |
Clave InChI |
TXYGXLCTNFFRHG-UHFFFAOYSA-N |
SMILES canónico |
[Rh].[Ce] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,6-Dimethoxy-1-methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B14732136.png)
![1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B14732138.png)





![([1,1'-Biphenyl]-4-yl)(1-cyclohexylaziridin-2-yl)methanone](/img/structure/B14732183.png)
![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 2-(naphthalene-2-carbonylamino)acetate](/img/structure/B14732191.png)
![ethyl [5-(methylcarbamoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B14732194.png)
